molecular formula C6H13O8P B014352 2,5-Anhydro-D-glucitol-6-phosphate CAS No. 73548-76-2

2,5-Anhydro-D-glucitol-6-phosphate

Cat. No. B014352
CAS RN: 73548-76-2
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-SLPGGIOYSA-N
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Description

2,5-Anhydro-D-glucitol-6-phosphate is a phosphorylated derivative of D-glucitol 6 phosphate. It is a major metabolic intermediate in the glycolytic pathway, produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase . It is a colorless or white crystalline solid, soluble in water but not in organic solvents .


Synthesis Analysis

The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate is complex and generally involves multiple steps. One method uses D-glucose as the starting material, which undergoes enzymatic catalysis and chemical reactions, through the generation and transformation of intermediates, to finally obtain the target product .


Molecular Structure Analysis

The molecular formula of 2,5-Anhydro-D-glucitol-6-phosphate is C6H13O8P . It contains a total of 28 bonds, including 15 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 5 hydroxyl groups, 1 primary alcohol, 2 secondary alcohols, 1 ether (aliphatic), 1 phosphate/thiophosphate, and 1 Oxolane .


Chemical Reactions Analysis

2,5-Anhydro-D-glucitol-6-phosphate has significant applications in the biochemical and pharmaceutical fields. It can be used as a substrate for studying glycolysis and sugar metabolism, which is crucial for understanding cellular metabolic processes. Additionally, it is used as a substrate for some enzymes to detect and measure enzyme activity .


Physical And Chemical Properties Analysis

2,5-Anhydro-D-glucitol-6-phosphate has a molecular weight of 244.14 g/mol . It has a density of 1.86 g/cm³ and a melting point of approximately 215-225°C .

Scientific Research Applications

Cancer Research

2,5-Anhydro-D-glucitol-6-phosphate is a powerful research component in the search for therapeutic measures to regulate glycolysis and eventually, cancer . It acts as an effective competitive inhibitor of phosphofructokinase-1 (PFK-1), a rate-determining enzyme of glycolysis . This enzyme regulates the oxidation of glucose in cellular respiration .

Diabetes Research

2,5-Anhydro-D-glucitol-6-phosphate is known for its potential therapeutic applications in research of diabetes and related metabolic disorders . It could be a tool in the development of novel drugs for diabetes management .

Biochemical and Physiological Research

Biochemicals that inhibit PFK, like 2,5-Anhydro-D-glucitol-6-phosphate, have many applications in biochemical and physiological research . They help in understanding the conversion of fructose 6-phosphate and ATP into fructose 1,6-bisphosphate (through PFK-1), fructose 2,6-bisphosphate (through PFK-2) and ADP .

Glycolysis and Sugar Metabolism Research

2,5-Anhydro-D-glucitol-6-phosphate can be used as a substrate for research into glycolysis and sugar metabolism . It plays a significant role in understanding cellular metabolic processes .

Enzyme Activity Research

2,5-Anhydro-D-glucitol-6-phosphate is also used as a substrate for some enzymes, used for detecting and measuring enzyme activity . This helps in understanding the function and regulation of these enzymes .

Drug Development

Given its role as an effective competitive inhibitor of PFK-1, 2,5-Anhydro-D-glucitol-6-phosphate can be used in the development of drugs that target this enzyme . This could lead to new treatments for conditions where PFK-1 plays a key role .

properties

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Anhydro-D-glucitol-6-phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does 2,5-Anhydro-D-glucitol-6-phosphate interact with phosphofructokinase (PFK), and what are the downstream effects?

A1: 2,5-Anhydro-D-glucitol-6-phosphate acts as a competitive inhibitor of PFK, specifically targeting the enzyme's fructose 6-phosphate (F6P) binding site. [] This binding prevents the natural substrate, F6P, from binding to PFK. As PFK is a key regulatory enzyme in glycolysis, inhibiting its activity leads to a decrease in glycolytic flux. [] This metabolic disruption can subsequently impact cancer cell growth and invasion, as demonstrated in bladder cancer models. []

Q2: What is known about the structure-activity relationship (SAR) of 2,5-Anhydro-D-glucitol-6-phosphate and its analogues in relation to PFK inhibition?

A2: Research indicates that the F6P binding site on PFK displays specific structural requirements for substrate and inhibitor binding. [] For instance, the presence and stereochemistry of hydroxyl groups on the sugar ring significantly impact binding affinity. 2,5-Anhydro-D-mannitol 1-phosphate, another analogue, also binds to the F6P site, highlighting the importance of the C-2 hydroxyl group for interaction. [] Further exploration of structural modifications could provide valuable insights for designing more potent and selective PFK inhibitors.

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